molecular formula C9H9ClFNO2 B1609412 2-Chloro-6-fluoro-DL-phenylalanine CAS No. 603940-86-9

2-Chloro-6-fluoro-DL-phenylalanine

Cat. No.: B1609412
CAS No.: 603940-86-9
M. Wt: 217.62 g/mol
InChI Key: GCLUSJAPDJYKDX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-DL-phenylalanine is a chemical compound with the CAS Number: 603940-86-9 . It has a molecular weight of 217.63 and its IUPAC name is 2-chloro-6-fluorophenylalanine . The compound is solid in physical form .


Synthesis Analysis

The synthesis of fluorinated phenylalanines, including this compound, has been a topic of interest in drug research over the last few decades . Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClFNO2/c10-6-2-1-3-7 (11)5 (6)4-8 (12)9 (13)14/h1-3,8H,4,12H2, (H,13,14) . The InChI key is GCLUSJAPDJYKDX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It is stored at ambient temperature . The compound has a molecular weight of 217.63 .

Future Directions

Fluorinated phenylalanines, including 2-Chloro-6-fluoro-DL-phenylalanine, have been a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential . Future research may focus on further exploring their potential as enzyme inhibitors, therapeutic agents, and their role in modulating the properties of peptides and proteins .

Properties

IUPAC Name

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLUSJAPDJYKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407396
Record name 2-CHLORO-6-FLUORO-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603940-86-9
Record name 2-CHLORO-6-FLUORO-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 2
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 3
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 4
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 5
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 6
2-Chloro-6-fluoro-DL-phenylalanine

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